3-Chloro-2-fluoro-4-methylanilinehydrochloride

Description

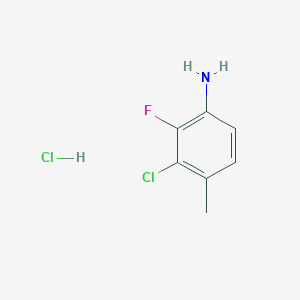

3-Chloro-2-fluoro-4-methylaniline hydrochloride is a halogenated aromatic amine characterized by a benzene ring substituted with chlorine (position 3), fluorine (position 2), and a methyl group (position 4), with a hydrochloride salt form enhancing its stability and solubility. This compound’s structural features—particularly the electron-withdrawing halogens (Cl, F) and the electron-donating methyl group—impart unique physicochemical properties, such as increased biological activity and resistance to degradation, making it valuable in pharmaceutical and agrochemical research .

The compound’s synthesis typically involves halogenation and methylation steps, followed by salt formation with hydrochloric acid. Analytical techniques like NMR and IR spectroscopy are critical for confirming its structure and purity .

Properties

Molecular Formula |

C7H8Cl2FN |

|---|---|

Molecular Weight |

196.05 g/mol |

IUPAC Name |

3-chloro-2-fluoro-4-methylaniline;hydrochloride |

InChI |

InChI=1S/C7H7ClFN.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3H,10H2,1H3;1H |

InChI Key |

IWKDDMYYIARWGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)F)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-methylanilinehydrochloride can be achieved through several methods. One common approach involves the nitration and reduction of arenes, direct displacement of halogens in haloarenes at high temperatures, or using copper-catalyzed reactions . Another method includes the use of Selectfluor® for the preparation of substituted fluoropyridines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, as well as the use of advanced fluorination technology to introduce fluorine atoms into the aromatic ring structures .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-methylanilinehydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or fluorine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to 5-Chloro-2-fluoro-4-methylaniline hydrochloride have demonstrated antimicrobial properties. Studies have shown that derivatives of 2-fluoroaniline possess activity against various bacterial strains. The introduction of chlorine and methyl groups can enhance this activity by increasing lipophilicity and modifying the interaction with bacterial cell membranes.

Toxicological Studies

Toxicological studies involving F344 rats have been conducted to evaluate the safety profile of compounds similar to 5-Chloro-2-fluoro-4-methylaniline hydrochloride. The administration of varying doses resulted in observable effects on body weight and organ health, indicating a dose-response relationship where higher doses led to significant decreases in body weight and alterations in organ size, particularly the spleen.

Table: Effects of a related compound on F344 Rats

| Dose (mg/kg-day) | Body Weight Change (%) | Organ Effects |

|---|---|---|

| 0 | 0 | Control |

| 1000 | -10% | Spleen enlargement |

| 2500 | -15% | Spleen enlargement |

| 4000 | -20% | Spleen enlargement |

These findings highlight the importance of dose management when considering therapeutic applications.

Anticancer Potential

A study investigated the effects of fluorinated anilines on cancer cell lines. The results demonstrated that modifications in the aniline structure could lead to increased cytotoxicity against specific cancer types, suggesting a potential role for this compound in cancer therapy.

Insecticidal Activity

Mechanism of Action

The mechanism by which 3-Chloro-2-fluoro-4-methylanilinehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, such as the modulation of enzyme activity or the inhibition of certain cellular processes.

Comparison with Similar Compounds

4-Chloro-2-methylaniline Hydrochloride (CAS 3165-93-3)

2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])

- The absence of a methyl group reduces steric hindrance, possibly increasing reactivity in substitution reactions .

3-Fluoro-4-methoxyaniline (CAS 366-99-4)

4-Chloro-2-fluoro-3-methylaniline (CAS 1000590-85-1)

- Structure : Structural isomer of the target compound, with chlorine at position 4 and fluorine at position 2.

- Applications include agrochemical precursors .

Comparative Data Table

Key Research Findings

- Role of Halogens: Fluorine’s electronegativity in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-chloro-2-methylaniline .

- Steric Effects : The methyl group at position 4 in the target compound introduces steric hindrance, reducing undesired side reactions in synthetic pathways compared to 2-chloro-4-fluoroaniline .

- Safety Profiles : Halogenated anilines generally require stringent handling due to toxicity risks. The target compound’s safety data is inferred to align with related compounds, necessitating proper ventilation and PPE .

Biological Activity

3-Chloro-2-fluoro-4-methylaniline hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial activity, synthesis methods, and relevant case studies.

- Chemical Formula : C7H7ClF·HCl

- Molecular Weight : 179.54 g/mol

- Melting Point : 200–202 °C

Synthesis

The synthesis of 3-Chloro-2-fluoro-4-methylaniline hydrochloride typically involves the reaction of 3-chloro-2-fluoroaniline with methylating agents under controlled conditions. The process can include various reaction mechanisms such as nucleophilic substitution.

Antibacterial Activity

Research indicates that 3-Chloro-2-fluoro-4-methylaniline hydrochloride exhibits significant antibacterial activity. In vitro studies have shown its efficacy against several bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | Lower than Streptomycin (36.6 ± 0.3) |

| Chromobacterium violaceum | 17.0 ± 0.3 | Lower than Streptomycin (29.1 ± 0.2) |

These results suggest that while the compound demonstrates antibacterial properties, it is less potent than the standard antibiotic Streptomycin .

The antibacterial activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis, similar to other aniline derivatives. The presence of chlorine and fluorine atoms in the structure may enhance its electrophilicity, which is crucial for interaction with bacterial enzymes .

Case Studies and Research Findings

- In Vitro Studies : Various studies have confirmed the compound's antibacterial properties through zone of inhibition tests against Gram-positive and Gram-negative bacteria .

- Comparative Analysis : In comparative studies with other halogenated anilines, 3-Chloro-2-fluoro-4-methylaniline hydrochloride showed moderate activity, indicating that modifications in the halogen substituents can significantly influence biological activity .

- Toxicological Assessments : Safety evaluations have indicated that while the compound shows antibacterial effects, it also presents potential toxicity risks, necessitating further research into its safety profile for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.